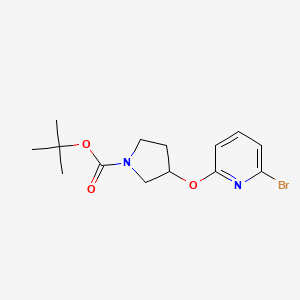
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is an organophosphorus compound with the molecular formula C9H16ClO2PS It is characterized by a bicyclic structure containing phosphorus, sulfur, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide typically involves the reaction of 2-chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at a specific range to optimize yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher production volumes, and additional purification steps are implemented to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine oxide.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pathways involved in its mechanism of action include the inhibition of specific enzymes and the alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar structure but lacks the sulfur atom.
2-Chloro-4-ethyl-1,3,2-dioxaphosphorinane: Similar phosphorus-containing ring structure.
2-Chloro-4-ethyl-1,3,2-benzodioxaphosphorin-2-oxide: Contains an oxygen atom instead of sulfur.
Uniqueness
2-Chloro-4-ethylhexahydro-4H-1,3,2-benzodioxaphosphorin, 2-sulfide is unique due to the presence of both sulfur and chlorine atoms in its structure, which imparts distinct chemical reactivity and potential applications. The combination of these elements in a bicyclic framework makes it a valuable compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
63886-82-8 |
|---|---|
Formule moléculaire |
C9H16ClO2PS |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
2-chloro-4-ethyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine |
InChI |
InChI=1S/C9H16ClO2PS/c1-2-8-7-5-3-4-6-9(7)12-13(10,14)11-8/h7-9H,2-6H2,1H3 |
Clé InChI |
CKYVJRNTNYBPED-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2CCCCC2OP(=S)(O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)

![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)


